

Application Notes & Protocols for Atomic Layer Deposition of Gallium Oxide (Ga_2O_3)

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Compound of Interest

Compound Name: Gallium trifluoride

Cat. No.: B1198137

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Topic: Gallium Halide Precursors for Atomic Layer Deposition of Ga_2O_3

A Note on **Gallium Trifluoride** (GaF_3) as a Precursor: While **gallium trifluoride** (GaF_3) is mentioned in chemical literature as a potential precursor for the synthesis of gallium oxide (Ga_2O_3), detailed experimental protocols and quantitative data for its use in Atomic Layer Deposition (ALD) are not readily available in peer-reviewed scientific publications. Its primary documented role in this context is in Atomic Layer Etching (ALE), where a Ga_2O_3 surface is converted to GaF_3 using a fluorine source (like HF) before being removed.

Given the limited availability of specific data for a GaF_3 -based ALD process, this document provides detailed application notes and protocols for a well-documented alternative halide precursor: Gallium Iodide (GaI_3). The use of GaI_3 with ozone (O_3) provides a robust, thermally driven ALD process for high-quality Ga_2O_3 thin films.

Application Note: Atomic Layer Deposition of Gallium Oxide (Ga_2O_3) using Gallium Iodide (GaI_3) and Ozone (O_3)

This application note details the use of Gallium Iodide (GaI_3) and Ozone (O_3) for the atomic layer deposition of high-quality gallium oxide (Ga_2O_3) thin films. This halide-based chemistry offers a viable alternative to more common organometallic precursors, enabling the growth of crystalline Ga_2O_3 films with low impurity levels at a wide range of temperatures.

The process relies on the self-limiting surface reactions of GaI_3 and O_3 , which allows for precise, sub-nanometer thickness control and excellent conformality on complex topographies. The resulting Ga_2O_3 films are suitable for a variety of applications in power electronics, deep-UV photodetectors, and as dielectric layers in transistors.

Key Process Advantages:

- **Wide Deposition Window:** The process is effective over a broad temperature range, from 150°C to 550°C.[\[1\]](#)[\[2\]](#)
- **Low Impurity Content:** The resulting films exhibit very low levels of iodine contamination, particularly at higher deposition temperatures (≤ 0.01 at.% at $\geq 350^\circ\text{C}$).[\[1\]](#)[\[3\]](#)
- **Crystalline Phase Control:** Depending on the substrate and deposition temperature, different crystalline phases of Ga_2O_3 can be achieved directly during deposition. Amorphous films are typically formed at lower temperatures (150–234°C), while crystalline $\kappa\text{-Ga}_2\text{O}_3$ and $\alpha\text{-Ga}_2\text{O}_3$ can be grown at higher temperatures.[\[1\]](#)[\[4\]](#)
- **High-Density Films:** The process yields dense Ga_2O_3 films, with densities approaching that of bulk material, especially for the crystalline phases.[\[1\]](#)

Material Properties:

The properties of the deposited Ga_2O_3 films are highly dependent on the deposition temperature and the substrate used. Amorphous films grown at lower temperatures exhibit lower density and refractive indices compared to their crystalline counterparts grown at higher temperatures. The use of a seed layer, such as $\alpha\text{-Cr}_2\text{O}_3$, can promote the growth of specific polymorphs like $\alpha\text{-Ga}_2\text{O}_3$.[\[1\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for the GaI_3/O_3 ALD process for Ga_2O_3 .

Table 1: Deposition Parameters and Growth Characteristics

Parameter	Value	Conditions / Notes	Source
Precursor	Gallium Iodide (GaI ₃)	99% purity	[2]
Co-reactant	Ozone (O ₃)	Concentration: 220–250 g/m ³	[2]
GaI ₃ Source Temp.	128–131 °C	To achieve sufficient vapor pressure	[2]
Substrate Temp. (TG)	150–550 °C	Wide ALD window	[1][2]
Growth Per Cycle (GPC)	0.05–0.17 nm/cycle	Decreases with increasing temperature	[1]

| Substrates | Si(100), amorphous SiO₂, α -Cr₂O₃/Si | Film properties are substrate-dependent | [1][3][4] |

Table 2: Resulting Ga₂O₃ Film Properties vs. Deposition Temperature

Deposition Temp. (°C)	Film Phase on Si(100)	GPC (nm/cycle)	Film Density (g/cm ³)	Iodine Impurity (at. %)	Refractive Index (@633 nm)	Optical Bandgap (eV, direct)	Source
150	Amorphous	0.17	5.2–5.3	≤3.2	1.86 ± 0.03	4.96	[1][4]
200	Amorphous	~0.15	5.2–5.3	~1.5	1.86 ± 0.03	4.96	[3][4]
350	Amorphous	~0.10	-	≤0.04	1.86 ± 0.03	4.96	[1][4]
450	κ -Ga ₂ O ₃	0.05–0.09	5.9–6.1	≤0.01	1.96 ± 0.03	5.22–5.28	[1][3][4]

| 550 | κ -Ga₂O₃ | 0.05–0.09 | 5.9–6.1 | ≤0.01 | 1.96 ± 0.03 | 5.22–5.28 | [1][3][4] |

Table 3: Properties of α -Ga₂O₃ on α -Cr₂O₃ Seed Layer

Deposition Temp. (°C)	Film Phase	GPC (nm/cycle)	Film Density (g/cm ³)	Iodine Impurity (at. %)	Refractive Index (@633 nm)	Optical Bandgap (eV, direct)	Source
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| 275–550 | α -Ga₂O₃ | Higher than on Si | 6.3–6.4 | ≤ 0.01 (at $\geq 350^\circ\text{C}$) | 2.01 ± 0.02 | 5.28 |[1][4]

Experimental Protocols

Substrate Preparation

- Substrates: Silicon (100) and amorphous SiO₂ are commonly used. For targeted growth of α -Ga₂O₃, an α -Cr₂O₃ seed layer (0.7 to 9 nm thick) can be pre-deposited on the substrate via ALD.[1][3]
- Cleaning: Substrates should be cleaned using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) followed by drying with an inert gas (e.g., N₂). A final surface preparation step, such as a UV/ozone clean or an HF dip for silicon, can be performed to ensure a pristine surface for deposition.

ALD System Configuration

- Reactor: A low-pressure, flow-type ALD reactor is suitable for this process.[3]
- Precursor Delivery:
 - Gal₃ is a solid precursor and must be heated in a bubbler to 128–131°C to generate sufficient vapor pressure.[2] The delivery lines should also be heated to prevent condensation.
 - Ozone is generated from high-purity O₂ (99.999%) using an ozone generator.[2]
- Carrier Gas: High-purity nitrogen (99.999%) is used as both a carrier gas for the precursors and as a purge gas.[2]

Atomic Layer Deposition Protocol for Ga_2O_3

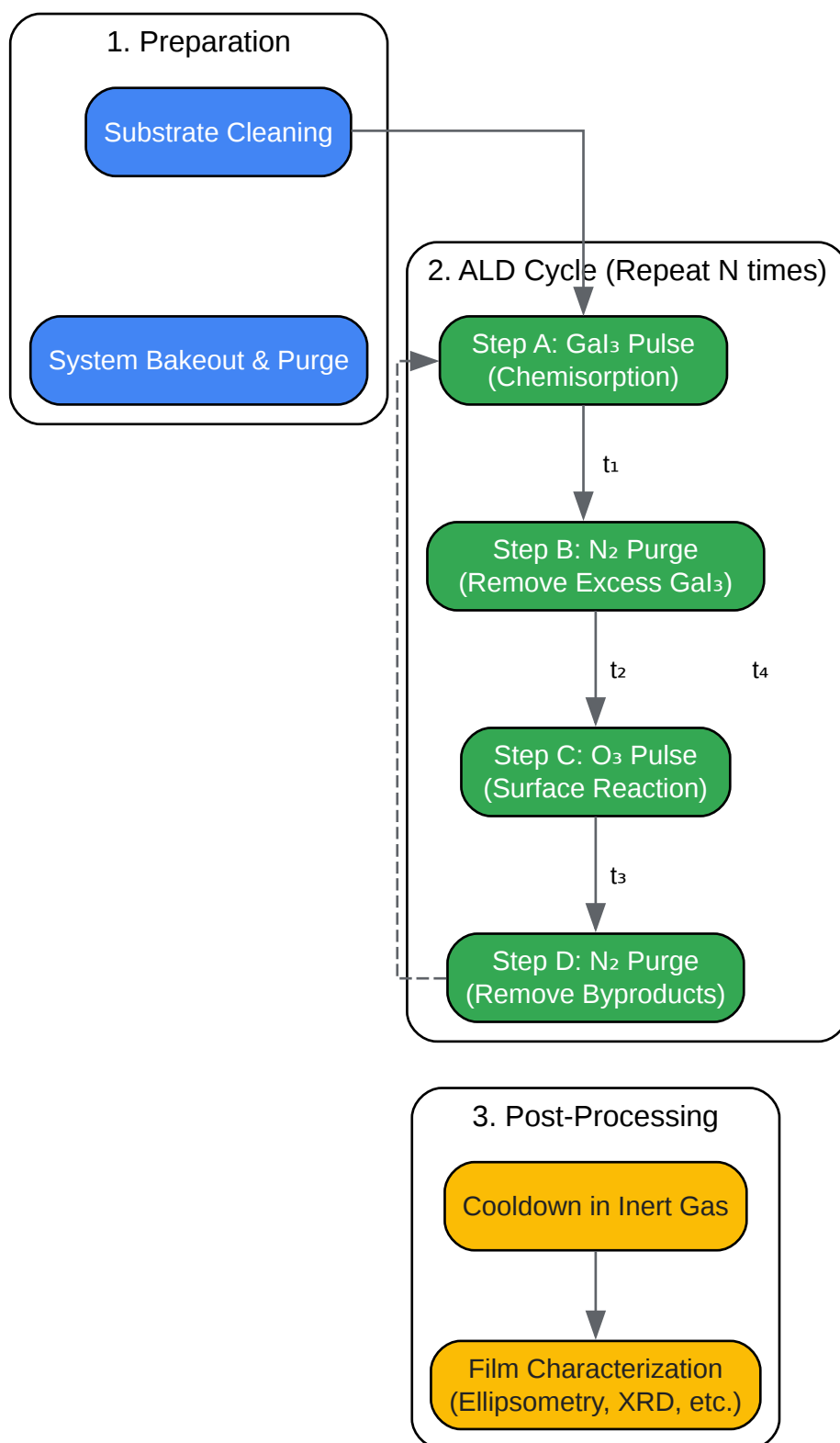
The ALD process consists of a sequence of four steps, which constitutes one ALD cycle. This cycle is repeated to achieve the desired film thickness.

- Step 1: GaI_3 Pulse
 - Introduce GaI_3 vapor into the reactor chamber.
 - The GaI_3 molecules chemisorb onto the substrate surface.
 - Typical Pulse Time: 2-4 seconds (must be optimized for reactor geometry and precursor saturation).
- Step 2: N_2 Purge
 - Stop the GaI_3 flow and purge the chamber with N_2 gas.
 - This step removes any unreacted GaI_3 molecules and gaseous byproducts from the chamber.
 - Typical Purge Time: 5-10 seconds.
- Step 3: O_3 Pulse
 - Introduce O_3 into the chamber.
 - The ozone reacts with the surface-adsorbed gallium species, forming Ga_2O_3 and volatile iodine-containing byproducts.
 - Typical Pulse Time: 2-5 seconds.
- Step 4: N_2 Purge
 - Stop the O_3 flow and purge the chamber again with N_2 gas.
 - This removes any unreacted O_3 and byproducts, preparing the surface for the next cycle.
 - Typical Purge Time: 5-10 seconds.

- **Cycle Repetition:** Repeat the four-step cycle until the target film thickness is reached. The thickness can be monitored in-situ (e.g., with ellipsometry) or calculated based on the calibrated growth-per-cycle (GPC).

Visualizations

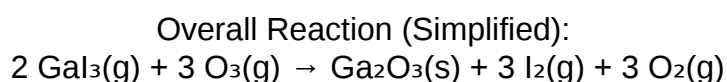
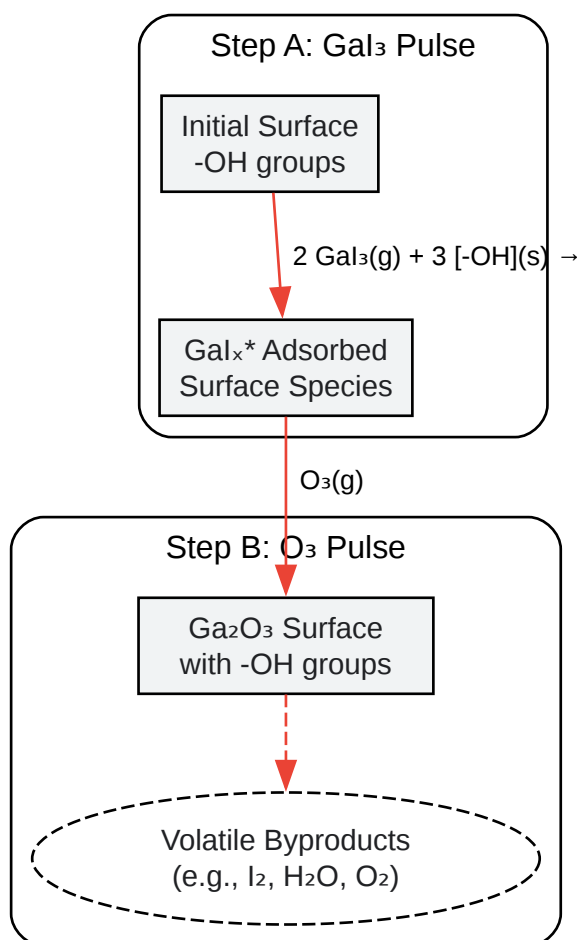
Experimental Workflow



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Caption: ALD experimental workflow for Ga_2O_3 deposition.

Proposed Chemical Reaction Mechanism



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Caption: Proposed surface reaction mechanism for Ga₂O₃ ALD.

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